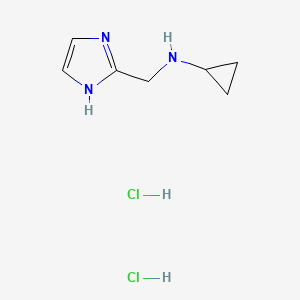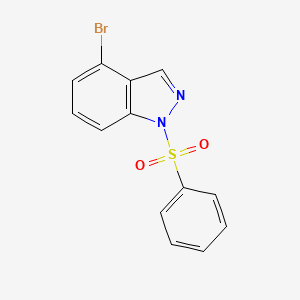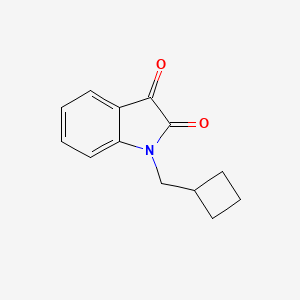![molecular formula C9H6Br2S B1442733 4-Brom-2-(Brommethyl)benzo[b]thiophen CAS No. 1312118-04-9](/img/structure/B1442733.png)
4-Brom-2-(Brommethyl)benzo[b]thiophen
Übersicht
Beschreibung
4-Bromo-2-(bromomethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C9H6Br2S and its molecular weight is 306.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(bromomethyl)benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(bromomethyl)benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
4-Brom-2-(Brommethyl)benzo[b]thiophen: wird bei der Entwicklung organischer Halbleiter eingesetzt . Diese Materialien sind unerlässlich für die Herstellung flexibler elektronischer Geräte. Die Thiophenderivate dienen als Bausteine für organische Feldeffekttransistoren (OFETs), die eine entscheidende Rolle bei der Weiterentwicklung flexibler Displays und Sensoren spielen.
Pharmazeutische Forschung
Diese Verbindung spielt eine wichtige Rolle in der medizinischen Chemie. Thiophenderivate, einschließlich This compound, weisen eine Reihe von pharmakologischen Eigenschaften auf. Sie werden auf ihr Potenzial als Antikrebs-, Entzündungshemmer und antimikrobielle Mittel untersucht . Die Vielseitigkeit von Thiophenverbindungen ermöglicht die Synthese neuartiger Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.
Korrosionsschutzmittel
In der industriellen Chemie sind Thiophenderivate bekanntlich als Korrosionsschutzmittel wirksam . This compound kann in Beschichtungen oder Zusätzen integriert werden, um Metalle vor Korrosion zu schützen und so die Lebensdauer von Metallbauteilen in rauen Umgebungen zu verlängern.
Organische Leuchtdioden (OLEDs)
Das Thiophenringsystem ist bei der Herstellung von OLEDs von entscheidender Bedeutung . Diese Dioden werden aufgrund ihrer hohen Effizienz und Helligkeit in einer Vielzahl von Display- und Beleuchtungsanwendungen eingesetzt. Die bromierten Thiophenverbindungen können zur Synthese komplexer Moleküle verwendet werden, die Licht in der gewünschten Wellenlänge emittieren.
Antithrombotische Mittel
Neuere Forschungsarbeiten haben gezeigt, dass Derivate von This compound synthetisiert und auf ihre antithrombotische Aktivität untersucht wurden . Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen, bei denen die Verhinderung der Bildung von Blutgerinnseln von entscheidender Bedeutung ist.
Dielektrische Materialien
Die Verbindung wurde verwendet, um neuartige potenzielle dielektrische Materialien für organische Dünnschichttransistoren zu bilden . Diese Materialien sind wichtig für die Miniaturisierung elektronischer Bauteile und werden in verschiedenen Hochleistungselektronikgeräten eingesetzt.
Wirkmechanismus
Target of Action
It’s worth noting that thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that it can undergo suzuki-miyaura reactions , a type of cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura reaction it undergoes is a key process in organic chemistry, contributing to the formation of complex organic compounds .
Result of Action
The suzuki-miyaura reaction it undergoes is known to result in the formation of biaryl compounds , which are common structural motifs in pharmaceuticals and agrochemicals .
Action Environment
It’s known that the suzuki-miyaura reaction it undergoes can be influenced by various factors, including the choice of catalyst, the type of organoboron reagent used, and the reaction conditions .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 4-Bromo-2-(bromomethyl)benzo[b]thiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 4-Bromo-2-(bromomethyl)benzo[b]thiophene can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(bromomethyl)benzo[b]thiophene exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(bromomethyl)benzo[b]thiophene is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range .
Metabolic Pathways
4-Bromo-2-(bromomethyl)benzo[b]thiophene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(bromomethyl)benzo[b]thiophene is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(bromomethyl)benzo[b]thiophene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
Eigenschaften
IUPAC Name |
4-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWFPLYWOOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CBr)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264410 | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-04-9 | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-amine dihydrochloride](/img/structure/B1442651.png)


![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)
![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)


![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)


![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid](/img/structure/B1442673.png)
